Fmoc-N-Me-L-Met-OH
Description
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Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYUJXKMEJUAOI-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720968 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84000-12-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Fmoc-N-Me-L-Met-OH, also known as N-Methyl methionine, is primarily used in the field of organic synthesis. Its primary targets are amino acids and other molecules, where it establishes covalent bonds.
Mode of Action
This compound interacts with its targets through the formation of covalent bonds. The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride. The Fmoc group is rapidly removed by base.
Biochemical Pathways
This compound plays a significant role in promoting the morphology and crystal structure of perovskite films. The surface trap states of perovskite films are reduced by the interaction of this compound functional groups with the uncoordinated metal cation of perovskite, resulting in inhibition of charge recombination and enhanced charge transport.
Result of Action
The interaction of this compound functional groups with the uncoordinated metal cation of perovskite results in the reduction of surface trap states of perovskite films. This leads to the inhibition of charge recombination and enhanced charge transport. As a result, the efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the unpackaged device exhibited good stability and can retain 65% of the initial efficiency after being stored in an air atmosphere at 30% humidity for 220 hours.
Biochemical Analysis
Biochemical Properties
Fmoc-N-Me-L-Met-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used as a building block in Fmoc solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents and protecting groups to form peptide bonds. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The interactions are primarily covalent, facilitating the incorporation of N-methylated methionine residues into peptide chains.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in peptide synthesis suggests that it may influence cell function by altering the structure and function of synthesized peptides. These peptides can impact cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound may interact with cell surface receptors, enzymes, and other proteins, thereby modulating cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable covalent bonds with amino acids and other molecules. The Fmoc group provides hydrophobicity and aromaticity, promoting the association of building blocks. During peptide synthesis, the Fmoc group is removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. This mechanism ensures the efficient incorporation of N-methylated methionine residues into peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness in peptide synthesis. The Fmoc group is stable under mild conditions but is rapidly removed by base, such as piperidine. Over time, the compound may degrade if exposed to harsh conditions, affecting its ability to participate in peptide synthesis. Long-term effects on cellular function have not been extensively studied, but the stability of the Fmoc group ensures its utility in controlled laboratory environments.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As with many chemical compounds, varying dosages can lead to different outcomes. At optimal dosages, this compound is expected to facilitate efficient peptide synthesis without adverse effects. High doses may lead to toxicity or adverse reactions, although specific studies on this compound are lacking.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the incorporation of N-methylated methionine residues into peptides. The metabolic flux and levels of metabolites may be influenced by the presence of this compound, although detailed studies on its metabolic pathways are limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature and ability to form covalent bonds. It is likely transported via specific transporters or binding proteins that recognize its structure. The localization and accumulation of this compound within cells may affect its activity and function, particularly in the context of peptide synthesis.
Subcellular Localization
Its role in peptide synthesis suggests that it may be localized to compartments involved in protein synthesis, such as the endoplasmic reticulum or Golgi apparatus. Targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its activity and function.
Biological Activity
Fmoc-N-Me-L-Met-OH, or Fmoc-N-methyl-L-methionine, is a modified amino acid that has garnered attention in the fields of peptide synthesis, drug development, and protein engineering. Its unique structure allows for enhanced bioactivity and stability compared to its unmodified counterparts. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. A notable method involves using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group during the N-methylation process. This approach has been demonstrated to yield high-purity products efficiently, allowing for the incorporation of N-methylation into peptide sequences .
Key Steps in Synthesis
- Resin Preparation : The 2-CTC resin is activated to facilitate the attachment of the Fmoc-protected amino acid.
- N-Methylation : Methylation can be achieved using reagents such as dimethyl sulfate or methyl iodide, with careful monitoring to ensure high yields and purity .
- Cleavage and Purification : After synthesis, the peptide is cleaved from the resin and purified using techniques like HPLC.
This compound exhibits enhanced biological activity due to its N-methylation, which reduces hydrogen bonding potential and increases lipophilicity. This modification can improve the compound's ability to penetrate cellular membranes and interact with biological targets more effectively .
Applications in Research
- Peptide Synthesis : It is widely used as a building block in SPPS, allowing researchers to create complex peptides with improved stability and activity.
- Drug Development : The compound plays a crucial role in developing therapeutics targeting various diseases by modifying peptide structures for enhanced efficacy .
- Bioconjugation : Its unique properties facilitate bioconjugation processes, enabling targeted drug delivery systems .
Case Study 1: Peptide Therapeutics
In a recent study, this compound was incorporated into a peptide designed to target cancer cells. The modified peptide demonstrated increased binding affinity to its target receptor compared to non-methylated variants, resulting in enhanced therapeutic effects in vitro .
Case Study 2: Protein Engineering
Researchers utilized this compound in engineering enzymes with improved stability under harsh conditions. The incorporation of this modified amino acid resulted in enzymes that maintained activity over extended periods and exhibited greater resistance to denaturation .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with this compound compared to its unmodified counterpart:
| Property | This compound | L-Methionine |
|---|---|---|
| Lipophilicity | High | Moderate |
| Membrane Penetration | Enhanced | Limited |
| Binding Affinity | Increased | Baseline |
| Stability | Improved | Standard |
Scientific Research Applications
Peptide Synthesis
Fmoc-N-methyl-L-methionine is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its unique properties allow for the efficient formation of complex peptides with high purity. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is favored due to its stability during synthesis and ease of removal under mild conditions.
Key Features:
- Efficiency: Facilitates the synthesis of long peptide chains.
- Purity: Available in high-purity forms (>99% by HPLC) which minimizes side reactions during synthesis .
- Versatility: Can be incorporated into various peptide sequences, enhancing their biological activity.
Drug Development
In pharmaceutical research, Fmoc-N-methyl-L-methionine plays a crucial role in modifying peptide structures to develop new therapeutics. Its incorporation into peptides can enhance stability and bioactivity, making it valuable for targeting diseases such as cancer and metabolic disorders.
Case Study:
- Therapeutic Peptides: Research has demonstrated that peptides incorporating Fmoc-N-methyl-L-methionine exhibit improved pharmacokinetic profiles, allowing for more effective drug delivery systems .
Bioconjugation
The compound's unique chemical properties facilitate bioconjugation processes, enabling the attachment of peptides to other biomolecules. This application is essential for developing targeted drug delivery systems and enhancing the efficacy of therapeutic agents.
Applications:
- Targeted Delivery: Used to conjugate peptides with antibodies or other biomolecules for specific targeting .
- Diagnostic Tools: Assists in the development of biosensors and diagnostic agents through peptide conjugation .
Protein Engineering
Researchers utilize Fmoc-N-methyl-L-methionine to modify proteins, enhancing their stability and functionality. This application is vital in biotechnology and enzyme design, where engineered proteins can exhibit improved catalytic properties or stability under varying conditions.
Research Insights:
- Stability Enhancement: Studies show that proteins modified with Fmoc-N-methyl-L-methionine demonstrate increased resistance to denaturation and degradation .
Analytical Chemistry
In analytical chemistry, Fmoc-N-methyl-L-methionine serves as a standard for quantifying and characterizing peptides in biological samples. Its use in high-performance liquid chromatography (HPLC) allows for accurate analysis of peptide interactions and stability.
Applications:
- Quality Control: Used to assess the purity of synthesized peptides and monitor potential impurities during synthesis .
- Characterization: Assists in understanding peptide behavior in various environments through detailed analytical methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
